2-(4-fluorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
2-(4-fluorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound It is characterized by the presence of a fluorophenyl group, a chromene core, and ester functionalities
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction.
Esterification: The final step involves esterification to form the desired ester compound.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
2-(4-fluorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-fluorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar compounds to 2-(4-fluorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate include:
1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate: This compound has a chlorophenyl group instead of a fluorophenyl group.
2-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate: This compound features a chlorophenyl group and lacks the oxoethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 8-methoxy-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FO6/c1-24-16-4-2-3-12-9-14(19(23)26-17(12)16)18(22)25-10-15(21)11-5-7-13(20)8-6-11/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVLPSQXRHNNCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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